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molecular formula C6H4Br2O B126400 2,3-Dibromophenol CAS No. 57383-80-9

2,3-Dibromophenol

Cat. No. B126400
M. Wt: 251.9 g/mol
InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05283375

Procedure details

To a 2-liter 4-neck flask equipped with a -10° C. Friedrichs condenser, thermometer, mechanical stirrer, and 0.16 centimeter in diameter dip tube are added 180 grams (0.79 moles) of bisphenol-A and 880 mL of methanol containing 4 wt. % water. Bromine (513 grams, 3.2 moles) was fed with a peristaltic pump to a 1.8 meter, 0.63 centimeter outside diameter teflon tube held in hot water which was maintained at a temperature of >80° C. Bromine vapor thus generated was fed to the reaction flask over a 52 minute period and the temperature was maintained during the ({reaction at 28-32° C. by use of an ice bath. When all of the bromine had been added, additional methanol (175 mL) containing 4 wt. % water was added to the reaction flask and the mixture was stirred at 30° C. The overall methanol to bisphenol-A ratio was 32 moles of methanol per mole of bisphenol-A. A first sample of the homogenous mixture was taken 60 minutes after the bromine was added. The first sample was analyzed and indicated the presence of 0.03% yield of dibromophenol, 0.03% hydrolyzable impurities, 2.79% tribromobisphenol-A, and 97.18% tetrabromobisphenol-A. After an additional 30 minutes, a sample of liquid portion of the heterogenous mixture was analyzed and contained 2.17% tribromobisphenol-A. Water (700 mL) addition was begun immediately after taking the second sample and was complete in 20 minutes. The resulting orange mixture was filtered and the tetrabromobisphenol-A product was washed with 500 mL of deionized water. The product, thus isolated, was placed in a crystallizing dish and 1 mL of 56 wt % HBr was added. The product was then oven dried at 130° C for four hours. The dried product was analyzed as in Example 2 and indicated 99.24 wt. % tetrabromobisphenol-A, an acetone color of 10 APHA, a TOHTO color of 20 APHA, an ionic bromide content of 0 ppm, and a hydrolyzable bromide content of 21 ppm.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
32 mol
Type
solvent
Reaction Step Four
Quantity
180 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
880 mL
Type
solvent
Reaction Step Five
Quantity
513 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
tribromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
0.03%

Identifiers

REACTION_CXSMILES
OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.BrBr.Br[C:21]1[C:22](C(C2C=CC(O)=CC=2)(C)C)=[C:23]([Br:29])[C:24]([Br:28])=[C:25]([CH:27]=1)[OH:26].BrC1C(O)=C(Br)C(Br)=C(C(C2C=CC(O)=CC=2)(C)C)C=1Br>O.CO>[Br:29][C:23]1[C:24]([Br:28])=[C:25]([OH:26])[CH:27]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
32 mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
180 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
880 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
513 g
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Twelve
Name
tribromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=C(O)C1)Br)Br)C(C)(C)C1=CC=C(C=C1)O
Step Thirteen
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)C(C)(C)C1=CC=C(C=C1)O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-liter 4-neck flask equipped with a -10° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at a temperature of >80° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained during the (
CUSTOM
Type
CUSTOM
Details
{reaction at 28-32° C. by use of an ice bath
ADDITION
Type
ADDITION
Details
was added to the reaction flask

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)O)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.03%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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